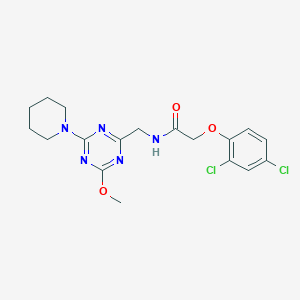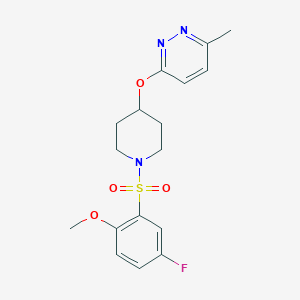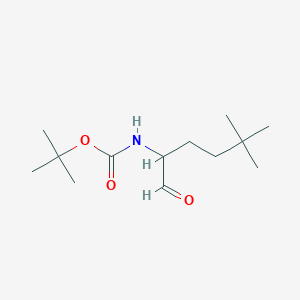![molecular formula C17H19F6N3O2 B2988945 N'-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide CAS No. 2320474-35-7](/img/structure/B2988945.png)
N'-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a piperidine ring The trifluoromethyl groups contribute to the compound’s unique chemical properties, including high electronegativity and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the reaction of 2,2,2-trifluoroethylamine with piperidine to form 1-(2,2,2-trifluoroethyl)piperidine. This intermediate is then reacted with a suitable aldehyde or ketone to introduce the ethanediamide moiety. The reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N’-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N’-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of N’-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s binding affinity and stability, allowing it to modulate biological pathways effectively. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): Another compound with trifluoromethyl groups, used as a strong electron-withdrawing agent.
1-Trifluoroacetyl piperidine: Contains a trifluoroacetyl group and is used in the synthesis of photoreactive probes.
Uniqueness
N’-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide is unique due to its combination of trifluoromethyl groups and a piperidine ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]-N'-[2-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F6N3O2/c18-16(19,20)10-26-7-5-11(6-8-26)9-24-14(27)15(28)25-13-4-2-1-3-12(13)17(21,22)23/h1-4,11H,5-10H2,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTWLQCCYOWYNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2C(F)(F)F)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F6N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((2-methoxyethyl)amino)-8-methyl-3-phenyl-4H-furo[3,2-c]chromen-4-one](/img/structure/B2988869.png)
![Benzyl (2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)carbamate](/img/structure/B2988870.png)
![1,7-dimethyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2988871.png)


![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-isopropylquinazoline-2,4(1H,3H)-dione](/img/structure/B2988877.png)
![2-(benzo[d]isoxazol-3-yl)-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2988878.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2988880.png)

![[2-(Aminomethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol](/img/structure/B2988882.png)
![7-[2-(2-Oxochromen-7-yl)oxyethoxy]chromen-2-one](/img/structure/B2988883.png)

